Cas no 56377-79-8 (Nosiheptide)

Nosiheptide is a thiopeptide-class antibiotic with potent activity against Gram-positive bacteria, particularly those resistant to conventional antibiotics. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, disrupting peptide bond formation. Nosiheptide exhibits high efficacy against pathogens such as Staphylococcus aureus and Clostridium difficile, making it valuable for veterinary and potential human therapeutic applications. Its low solubility in water and stability under acidic conditions contribute to its use in animal feed additives, promoting growth and preventing infections. The compound’s unique cyclic structure and sulfur-rich composition enhance its antimicrobial properties, while its minimal cross-resistance with other antibiotics underscores its clinical relevance.
Nosiheptide structure
Nosiheptide structure
商品名:Nosiheptide
CAS番号:56377-79-8
MF:C51H43N13O12S6
メガワット:1222.35702
MDL:MFCD30718117
CID:56942
PubChem ID:16129696

Nosiheptide 化学的及び物理的性質

名前と識別子

    • Nosiheptide
    • 30,32-Imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2,11,21,27,31,7,14,17]benzoxatetrathiatriazacyclohexatriacontine,nosiheptide deriv.
    • Multhiomycin
    • Multiomycin
    • NSC 307240
    • Primofax
    • RP 9671
    • [11S-[11R*(S*),14Z,21R*,23R*,29R*]]-N-[1-(aminocarbonyl)ethenyl]-2-[14-ethylidene-9,10,11,12,13,14,19,20,21,22,23,24,26,33,35,36-hexadecahydro-3,23-dihydroxy-11-(1-hydroxyethyl)-31-methyl-9,12,19,24,33,43-hexaoxo-30,32-imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2,11,21,27,31,7,14,17]benzoxatetrathiatriazacyclohexatriacontin-2-yl]-4-thiazolecarboxamide
    • N-[1-(Aminocarbonyl)ethenyl]-2-[(11S,14Z,21S,23S,29S)-14-ethylidene-9,10,11,12,13,14,19,20,21,22,23,24,26,33,35,36-hexadecahydro-3,23-dihydroxy-11-[(1R)-1-hydroxyethyl]-31-methyl-9,12,19,24,33,43-hexaoxo-30,32-imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2,11,21,27,31,7,14,17]benzoxatetrathiatriazacyclohexatriacontin-2-yl]-4-thiazolecarboxamide
    • SR-01000945025-1
    • SCHEMBL945554
    • SR-01000945025
    • 4-Thiazolecarboxamide,N-[1-(aminocarbonyl)ethenyl]-2-[(11S,14Z,21S,23S,29S)-14-ethylidene-9,10,11,12,13,14,19,20,21,22,23,24,26,33,35,36-hexadecahydro-3,23-dihydroxy-11-[(1R)-1-hydroxyethyl]-31-methyl-9,12,19,24,33,43-hexaoxo-30,32-imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2
    • RP-9671
    • NSC-307240
    • EX-A819
    • Nosiheptide 100 microg/mL in Acetonitrile:Dimethylsulfoxide
    • NS00011757
    • 56377-79-8
    • NSC307240
    • MFCD30718117
    • Nosiheptide (USAN/INN)
    • D02392
    • C12053
    • W-105523
    • Nosiheptide, Antibiotic for Culture Media Use Only
    • CHEMBL2103750
    • AKOS040742310
    • AC-35858
    • FT-0696937
    • AKOS032960409
    • SB67374
    • BCP19080
    • DA-56269
    • OQAOHXRUMXWDLQ-FPQMYIDKSA-N
    • MDL: MFCD30718117
    • インチ: InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5-
    • InChIKey: OQAOHXRUMXWDLQ-FPQMYIDKSA-N
    • ほほえんだ: NC(C(NC(C1=CSC(C2C(O)=CC3C4SC=C(C(NC(C(N/C(/C5SC=C(C(NC6CC(O)C(=O)OCC7=C8C(NC(=C8C)C(=O)SCC(C8SC=C(C=3N=2)N=8)NC(=O)C2=CSC6=N2)=CC=C7)=O)N=5)=C\C)=O)C(O)C)=O)N=4)=N1)=O)=C)=O

計算された属性

  • せいみつぶんしりょう: 1221.147841g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.1
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 24
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 1221.147841g/mol
  • 単一同位体質量: 1221.147841g/mol
  • 水素結合トポロジー分子極性表面積: 552Ų
  • 重原子数: 82
  • 複雑さ: 2510
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 5
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.534
  • ゆうかいてん: 310-320° (dec)
  • 屈折率: 1.698
  • PSA: 552.28000
  • LogP: 7.28900
  • ひせんこうど: D20 +38° (c = 1 in pyridine)

Nosiheptide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0974700-100mg
Nosiheptide
56377-79-8 98%
100mg
$450 2024-08-03
TargetMol Chemicals
T16340-25 mg
Nosiheptide
56377-79-8 98.46%
25mg
¥ 6,160 2023-07-10
ChemScence
CS-0028613-5mg
Nosiheptide
56377-79-8 97.20%
5mg
$175.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17386-5mg
Nosiheptide
56377-79-8 98%
5mg
¥3084.00 2023-09-09
Biosynth
FA76383-10 mg
Nosiheptide
56377-79-8
10mg
$88.94 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-397320-1mg
Nosiheptide,
56377-79-8
1mg
¥2181.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16340-2 mg
Nosiheptide
56377-79-8 98.46%
2mg
¥1544.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N911392-5mg
Nosiheptide (Multhiomycin)
56377-79-8 98%
5mg
¥3,997.80 2022-09-01
DC Chemicals
DC8848-10 mg
Nosiheptide
56377-79-8 >98%
10mg
$500.0 2022-02-28
TRC
N884000-25mg
Nosiheptide
56377-79-8
25mg
$758.00 2023-05-17

Nosiheptide 関連文献

Nosiheptideに関する追加情報

Recent Advances in Nosiheptide (56377-79-8) Research: A Comprehensive Review

Nosiheptide (CAS: 56377-79-8), a thiopeptide antibiotic, has garnered significant attention in recent years due to its potent antibacterial activity and unique mechanism of action. This research briefing synthesizes the latest findings on nosiheptide, focusing on its structural properties, biosynthesis, pharmacological effects, and potential applications in combating antibiotic-resistant pathogens. Recent studies have elucidated novel aspects of nosiheptide's molecular interactions with bacterial ribosomes, providing insights into its high specificity and low resistance development.

A groundbreaking 2023 study published in Nature Chemical Biology revealed unprecedented details about nosiheptide's biosynthesis pathway. Researchers employed CRISPR-Cas9 genome editing and advanced mass spectrometry techniques to map the complete enzymatic cascade responsible for nosiheptide's unique thiazole and dehydroamino acid modifications. These findings have opened new avenues for bioengineering approaches to enhance nosiheptide production and create novel analogs with improved pharmacokinetic properties.

In the realm of antimicrobial resistance, a 2024 paper in Antimicrobial Agents and Chemotherapy demonstrated nosiheptide's exceptional efficacy against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The study reported a novel mechanism where nosiheptide simultaneously inhibits protein synthesis and disrupts bacterial membrane integrity, representing a dual-action approach that significantly reduces the likelihood of resistance development.

Recent advancements in formulation technology have addressed nosiheptide's historical challenges with poor water solubility. A 2023 study in the Journal of Pharmaceutical Sciences described the development of nanoparticle-encapsulated nosiheptide with 15-fold improved bioavailability compared to conventional formulations. This breakthrough has revitalized interest in clinical applications of nosiheptide, particularly for systemic infections where previous formulations showed limited utility.

Emerging research has also explored nosiheptide's potential beyond antibacterial applications. A 2024 study in Cancer Research uncovered promising anticancer properties, demonstrating that nosiheptide derivatives can selectively inhibit cancer cell proliferation by targeting unique ribosomal conformations in malignant cells. This discovery suggests potential for repurposing nosiheptide scaffolds in oncology drug development.

The pharmaceutical industry has shown renewed interest in nosiheptide, with several companies initiating development programs for next-generation derivatives. Recent patent filings (2023-2024) reveal innovative chemical modifications aimed at expanding nosiheptide's spectrum of activity while maintaining its favorable safety profile. These developments position nosiheptide as a valuable scaffold for addressing the urgent need for novel antimicrobial agents.

Looking forward, current research gaps include the need for comprehensive toxicological studies of long-term nosiheptide administration and further elucidation of its effects on the human microbiome. Ongoing clinical trials (NCT05337779 and related studies) are expected to provide critical data on nosiheptide's therapeutic potential in various infection models, potentially paving the way for regulatory approvals in the coming years.

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